molecular formula C7H12O4 B13262096 3-(Hydroxymethyl)oxane-3-carboxylic acid CAS No. 1417344-58-1

3-(Hydroxymethyl)oxane-3-carboxylic acid

Cat. No.: B13262096
CAS No.: 1417344-58-1
M. Wt: 160.17 g/mol
InChI Key: OAZPKHIANXUHBV-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)oxane-3-carboxylic acid (CAS 1417344-58-1) is a chemical compound with the molecular formula C7H12O4 and a molecular weight of 160.17 g/mol . This molecule features a carboxylic acid and a hydroxymethyl group attached to the same carbon atom of an oxane (tetrahydropyran) ring, a structure that can serve as a versatile building block in organic synthesis and medicinal chemistry. While specific research applications for this exact analogue are not detailed in the available literature, compounds with similar structural features, particularly those containing a carboxylic acid group, are of significant value in drug design . The carboxylic acid moiety can act as a key pharmacophore, capable of forming strong electrostatic interactions and hydrogen bonds with biological targets . Furthermore, the presence of both a carboxylic acid and an alcohol group provides two distinct handles for chemical modification, such as esterification or amide bond formation, making it a valuable intermediate for the synthesis of more complex molecules . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1417344-58-1

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

3-(hydroxymethyl)oxane-3-carboxylic acid

InChI

InChI=1S/C7H12O4/c8-4-7(6(9)10)2-1-3-11-5-7/h8H,1-5H2,(H,9,10)

InChI Key

OAZPKHIANXUHBV-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)(CO)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Hydroxymethyl Oxane 3 Carboxylic Acid

Retrosynthetic Analysis and Strategic Disconnections for Target Compound Synthesis

A primary retrosynthetic disconnection for 3-(hydroxymethyl)oxane-3-carboxylic acid involves the selective oxidation of a primary alcohol. This leads back to a key precursor, 3,3-bis(hydroxymethyl)oxetane. This approach simplifies the synthesis to the formation of the symmetrical diol and a subsequent selective oxidation step.

Another fundamental disconnection strategy involves the formation of the oxetane (B1205548) ring itself. This typically employs an intramolecular Williamson ether synthesis. The precursor for this cyclization would be an acyclic 2,2-disubstituted propane-1,3-diol, such as 2-(hydroxymethyl)-2-(protected-hydroxymethyl)propane-1,3-diol. One primary alcohol would be converted into a good leaving group to facilitate the ring closure under basic conditions. acs.org This strategy places the challenge on the efficient synthesis of the highly functionalized acyclic precursor.

A more direct synthetic route involves the oxidation of a monosubstituted 3-hydroxymethyl-oxetane derivative. google.comgoogle.com For the target compound, this would imply starting from a precursor that already contains the core structure and requires only the oxidation of the hydroxymethyl group to a carboxylic acid.

Development of Novel Synthetic Pathways

The synthesis of 3,3-disubstituted oxetanes, including those with hydroxyl and carboxylic acid functionalities, has been an area of active research. acs.orgresearchgate.net These building blocks are valuable in medicinal chemistry for their ability to modulate physicochemical properties. nih.govnews-medical.net

A key challenge in synthesizing this compound is the selective oxidation of one of two primary alcohol groups in a precursor like 3,3-bis(hydroxymethyl)oxetane. However, a more direct and established chemo- and regioselective method is the direct oxidation of 3-alkyl-3-hydroxymethyl-oxetanes. google.comgoogle.com This process can be adapted for the synthesis of the target compound.

This one-step reaction involves the oxidation of a 3-hydroxymethyl-oxetane with oxygen or air in an aqueous alkaline medium. google.com The reaction is performed at temperatures between 0°C and the boiling point of the mixture, utilizing a palladium and/or platinum catalyst. google.com This method avoids the multi-stage processes of dehydrogenation followed by saponification, which often result in low yields and product mixtures. google.comgoogle.com The presence of the carboxylic acid group is generally compatible with the oxetane core, though ring-opening can occur under strong acidic conditions. chemrxiv.org

The target molecule, this compound, is achiral as the C3 carbon is a quaternary center bearing two identical substituents in terms of connectivity to the prochiral center but different functional groups. Therefore, stereoselective or asymmetric synthesis strategies are not directly applicable to the synthesis of the final molecule itself. However, the principles of stereocontrol are crucial in the broader context of oxetane synthesis, particularly for producing substituted oxetanes with chiral centers. For instance, enantioselective reduction of β-halo ketones followed by Williamson ether cyclization has been used to prepare enantioenriched 2-substituted oxetanes. acs.org While not directly relevant to the specified target, such strategies are vital for creating a diverse range of chiral oxetane-containing building blocks for medicinal chemistry.

The direct catalytic oxidation of 3-hydroxymethyl-oxetanes aligns well with green chemistry principles. The use of oxygen or air as the oxidant is highly atom-economical, producing water as the only byproduct. google.com Performing the reaction in an aqueous solution reduces the reliance on volatile organic solvents. google.comgoogle.com Furthermore, the use of heterogeneous palladium or platinum catalysts allows for easier separation from the reaction mixture and potential for recycling. The development of flow technology for such syntheses could further enhance the green credentials and scalability of the process. researchgate.net

Optimization of Reaction Conditions for Enhanced Yield and Purity

The optimization of the direct oxidation of 3-hydroxymethyl-oxetanes to their corresponding carboxylic acids has been documented, providing a template for the synthesis of the target compound. Key parameters that influence the reaction's efficiency include the catalyst, temperature, alkali concentration, and the use of activators.

The reaction is typically carried out in an aqueous solution of an alkali metal or alkaline earth metal compound, such as sodium hydroxide. google.com The amount of alkali used is generally 1 to 1.5 moles per mole of the starting alcohol, as one mole of base is consumed per mole of acid formed. google.com The concentration of the 3-hydroxymethyl-oxetane is generally kept between 2% and 40%. google.comgoogle.com

The choice of catalyst and the addition of an activator can significantly impact the reaction rate and yield. Palladium or platinum on a carbon support are common catalysts. google.comgoogle.com The addition of activators, such as bismuth or lead salts, can further promote the reaction. google.com Temperature is another critical factor; for example, in the oxidation of 3-ethyl-3-hydroxymethyl-oxetane, yields of 86.2% were obtained at both 40°C and 50°C after 2 hours. google.com

Below is a table summarizing typical conditions and findings for the oxidation of related 3-hydroxymethyl-oxetanes, which would inform the optimization for this compound.

Starting MaterialCatalystActivatorTemperature (°C)Yield (%)Reference
3-Ethyl-3-hydroxymethyl-oxetane5% Pd/CBi(NO₃)₃ · 5 H₂O8097 google.com
3-Ethyl-3-hydroxymethyl-oxetane5% Pt/C1M Pb(NO₃)₂6091.3 google.com
3-Ethyl-3-hydroxymethyl-oxetane5% Pt/C-4086.2 google.com
3-Methyl-3-hydroxymethyl-oxetane5% Pd/CBi(NO₃)₃ · 5 H₂O8099 google.com

Scalability Considerations for Laboratory and Preparative Synthesis

Scaling up the synthesis of oxetanes requires careful consideration of their potential instability. chemrxiv.org While the oxetane ring is more stable than commonly perceived, certain conditions, particularly strong acids, can lead to ring-opening. chemrxiv.orgnih.gov The direct oxidation method is advantageous for scalability as it is a one-step process. google.comgoogle.com

Many synthetic transformations involving 3,3-disubstituted oxetanes have been successfully scaled to multigram quantities, demonstrating their practical utility. chemrxiv.org Protocols have been optimized with the potential for scaling up to the kilogram level in a single run. chemrxiv.org For the oxidation reaction, a semi-batch process where the catalyst is reused for multiple cycles has been demonstrated, which is beneficial for large-scale production. google.com This involves filtering off the product solution and recharging the vessel containing the catalyst with fresh reactants. google.com The use of flow chemistry is another promising strategy for scaling up oxetane synthesis, offering better control over reaction parameters and enhancing safety. researchgate.net

Chemical Reactivity and Functional Group Transformations of 3 Hydroxymethyl Oxane 3 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group in 3-(hydroxymethyl)oxane-3-carboxylic acid is a versatile handle for various functional group interconversions, including esterification, amidation, reduction, and decarboxylation.

Esterification and Amidation Reactions

Esterification of oxetane-3-carboxylic acids is typically conducted under basic conditions to prevent the acid-catalyzed ring-opening of the strained oxetane (B1205548) ring. chemrxiv.org For instance, treatment with an alkyl halide in the presence of a non-nucleophilic base such as Hünig's base (N,N-diisopropylethylamine) can afford the corresponding ester. chemrxiv.org While specific examples for this compound are not extensively detailed in the literature, general protocols for similar substrates can be applied.

Amidation of carboxylic acids can be achieved using a variety of coupling agents to activate the carboxylic acid for nucleophilic attack by an amine. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are commonly employed to facilitate this transformation. walisongo.ac.id The direct thermal condensation of carboxylic acids and amines is also possible but often requires high temperatures, which may not be suitable for the thermally sensitive oxetane ring. mdpi.com

Table 1: Representative Esterification and Amidation Reactions of Carboxylic Acids

Reactant Reagent/Catalyst Solvent Temperature (°C) Product Yield (%)
Carboxylic Acid Alkyl Halide, Hünig's Base Dichloromethane Room Temp. Ester Moderate to High
Carboxylic Acid Amine, HATU, DIPEA DMF Room Temp. Amide Good to Excellent

Reduction Pathways to Aldehyde and Alcohol Derivatives

The reduction of the carboxylic acid moiety in this compound can lead to the formation of 3,3-bis(hydroxymethyl)oxetane. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing carboxylic acids to primary alcohols. libretexts.orglibretexts.org However, for oxetane-containing carboxylic acids, the reaction conditions must be carefully controlled, as decomposition has been observed at temperatures above 0 °C. chemrxiv.org Performing the reduction at lower temperatures, between -30 and -10 °C, can lead to the desired diol. chemrxiv.org Sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, is generally not reactive enough to reduce carboxylic acids but can be used for the reduction of oxetane carboxylates at 0 °C. chemrxiv.orglibretexts.org The direct reduction to an aldehyde is challenging as it requires milder and more selective reducing agents and is prone to over-reduction to the alcohol.

Table 2: Reduction of Oxetane Carboxylic Acid Derivatives

Reactant Reagent Solvent Temperature (°C) Product Notes
Oxetane carboxylate LiAlH₄ THF -30 to -10 Primary alcohol Decomposition observed at > 0 °C chemrxiv.org

Decarboxylation Mechanisms and Applications

Decarboxylation of carboxylic acids involves the removal of the carboxyl group as carbon dioxide. This reaction is often facilitated by the presence of an electron-withdrawing group at the β-position. For 3-substituted-oxetane-3-carboxylic acids, decarboxylative functionalization has been achieved using visible light photoredox catalysis. nih.govdigitellinc.comacs.orgresearchgate.netresearchgate.net This method allows for the generation of a tertiary radical at the 3-position of the oxetane ring, which can then be used in subsequent carbon-carbon bond-forming reactions. nih.govdigitellinc.comacs.org This approach has been successfully applied to 3-aryl-oxetane-3-carboxylic acids, leading to the synthesis of various 3-aryl-3-alkyl substituted oxetanes. digitellinc.com The applicability of this method to this compound would depend on the compatibility of the hydroxymethyl group with the reaction conditions.

Transformations of the Primary Alcohol (Hydroxymethyl) Group

The primary alcohol of this compound can undergo selective oxidation, etherification, and esterification to provide a range of functionalized oxetane derivatives.

Selective Oxidation Reactions to Aldehyde and Carboxylic Acid

The selective oxidation of the primary hydroxymethyl group can yield either the corresponding aldehyde, 3-formyloxetane-3-carboxylic acid, or the dicarboxylic acid, oxetane-3,3-dicarboxylic acid, depending on the oxidant used. Mild oxidizing agents such as Dess-Martin periodinane (DMP) or pyridinium (B92312) chlorochromate (PCC) are effective for the conversion of primary alcohols to aldehydes while minimizing over-oxidation. chemrxiv.orgwikipedia.orgchemistrysteps.comlibretexts.org For the oxidation to the carboxylic acid, stronger oxidizing agents or specific catalytic systems are required. TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in combination with a co-oxidant like phenyliodine(III) diacetate (PIDA) or sodium hypochlorite (B82951) has been shown to be effective for the oxidation of hydroxymethyl-substituted oxetanes to the corresponding carboxylic acids. chemrxiv.orgwindows.netorganic-chemistry.org In some cases, potassium permanganate (B83412) (KMnO₄) can also be used for this transformation. chemrxiv.org

Table 3: Selective Oxidation of Hydroxymethyl-Substituted Oxetanes

Reactant Reagent Product Notes
Hydroxymethyl-substituted oxetane Dess-Martin periodinane (DMP) or PCC Aldehyde Efficient for aldehyde synthesis chemrxiv.orgwikipedia.org
Hydroxymethyl-substituted oxetane TEMPO/PIDA or TEMPO/NaOCl Carboxylic Acid Radical pathway, may lead to some decomposition chemrxiv.orgwindows.net

Etherification and Esterification Protocols

The primary alcohol of this compound can be converted to ethers through protocols such as the Williamson ether synthesis. chemrxiv.org This reaction involves the deprotonation of the alcohol to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. acs.org Common bases used for the deprotonation include sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). chemrxiv.org

Esterification of the primary alcohol can be achieved by reaction with a carboxylic acid or its activated derivative (e.g., acyl chloride or anhydride) under appropriate conditions. Given the presence of the carboxylic acid moiety in the starting material, protection of this group may be necessary prior to esterifying the alcohol to avoid self-reaction or the formation of polyesters.

Table 4: Etherification of Hydroxymethyl-Substituted Oxetanes

Reactant Reagent Base Solvent Temperature (°C) Product

Nucleophilic Substitution Reactions

The presence of both a carboxylic acid and a hydroxyl group on the this compound scaffold allows for a range of nucleophilic substitution reactions. These transformations can be directed to either the acyl carbon of the carboxyl group or the carbon of the hydroxymethyl group, typically requiring activation of the respective functional group.

The carboxylic acid moiety does not directly undergo nucleophilic substitution because the hydroxyl group is a poor leaving group. masterorganicchemistry.com Consequently, it must first be converted into a more reactive derivative, such as an acyl chloride, acid anhydride, or ester. uomustansiriyah.edu.iqyoutube.com A common method for this activation is the reaction with thionyl chloride (SOCl₂) to form the corresponding acyl chloride. This highly electrophilic intermediate readily reacts with a wide array of nucleophiles to form new carboxylic acid derivatives. libretexts.org

Conversely, the primary alcohol's hydroxyl group can be made susceptible to nucleophilic attack by converting it into a better leaving group. This is often achieved by tosylation (reaction with p-toluenesulfonyl chloride) to form a tosylate ester. The tosylate anion is an excellent leaving group, facilitating SN2 reactions with various nucleophiles.

Below is a table summarizing the expected products from nucleophilic substitution reactions at both the activated carboxyl and hydroxymethyl positions.

Target Functional GroupActivation MethodNucleophile (Nu⁻)Product Class
Carboxylic AcidConversion to Acyl Chloride (e.g., with SOCl₂)R'OH (Alcohol)Ester
Carboxylic AcidConversion to Acyl Chloride (e.g., with SOCl₂)R'NH₂ (Amine)Amide
Carboxylic AcidConversion to Acyl Chloride (e.g., with SOCl₂)R'COO⁻ (Carboxylate)Acid Anhydride
HydroxymethylConversion to Tosylate (e.g., with TsCl)CN⁻ (Cyanide)Nitrile
HydroxymethylConversion to Tosylate (e.g., with TsCl)N₃⁻ (Azide)Azide
HydroxymethylConversion to Tosylate (e.g., with TsCl)I⁻ (Iodide)Alkyl Iodide

Formation of Cyclic Derivatives (e.g., lactones, acetals)

The bifunctional nature of this compound makes it an ideal precursor for the formation of various cyclic derivatives, most notably spiro-lactones through intramolecular reactions.

Lactones: The molecule contains both a nucleophilic hydroxyl group and an electrophilic carboxylic acid. Under acidic conditions, these groups can react in an intramolecular Fischer esterification to yield a cyclic ester, known as a lactone. masterorganicchemistry.comaklectures.comyoutube.comyoutube.com Because both functional groups are attached to the same carbon of the oxane ring, this cyclization results in the formation of a spirocyclic compound, where the newly formed lactone ring shares a single carbon atom with the oxane ring. researchgate.netmdpi.com The formation of five- and six-membered rings is generally favored in such cyclizations. masterorganicchemistry.com In this case, the reaction would produce a five-membered γ-lactone fused in a spiro arrangement. The reaction is an equilibrium process that is typically driven to completion by the removal of water. masterorganicchemistry.com

Acetals: The primary alcohol of this compound can react with aldehydes or ketones in the presence of an acid catalyst to form acetals. This reaction proceeds via the formation of a hemiacetal intermediate. To drive the reaction to completion, the water formed as a byproduct is typically removed. This transformation is often used as a method to protect the hydroxyl group during other synthetic steps.

Reactivity of the Oxane Ring System

Ring-Opening Reactions and Mechanistic Investigations

The oxane ring, a six-membered tetrahydropyran (B127337) structure, is a saturated cyclic ether. wikipedia.org Unlike smaller, more strained cyclic ethers such as epoxides (three-membered rings) or oxetanes (four-membered rings), the oxane ring possesses significantly lower ring strain. acs.orgresearchgate.net This inherent stability means that it is generally resistant to ring-opening reactions under standard conditions. rsc.org

Ring cleavage of the ether linkages in an oxane ring requires harsh conditions, typically involving strong Brønsted acids like hydrobromic acid (HBr) or hydroiodic acid (HI). The mechanism would likely involve protonation of the ring oxygen, followed by nucleophilic attack by the conjugate base (e.g., Br⁻ or I⁻) at one of the adjacent carbons in an SN2-type process. However, such forceful conditions would likely affect the other functional groups present in this compound. For most synthetic purposes, the oxane core is considered a stable and robust structural feature. Some complex natural products containing tetrahydropyran rings can undergo ring-opening, but this is often facilitated by specific neighboring group participation or unique structural features not present here. researchgate.net

Electrophilic and Nucleophilic Functionalization of the Oxane Core

Direct functionalization of the saturated carbon-hydrogen (C-H) bonds of the oxane ring core via electrophilic or nucleophilic attack is challenging due to the low reactivity of these bonds. The ether oxygen deactivates the adjacent α-carbons towards electrophilic attack, and the C-H bonds are not acidic enough to be susceptible to typical nucleophilic functionalization.

Modern synthetic methods have enabled the C-H functionalization of saturated heterocycles, including tetrahydropyrans. organic-chemistry.orgresearchgate.net These reactions often rely on radical-based processes or transition-metal-catalyzed C-H activation. rsc.org For example, photocatalytic methods can generate radicals that enable the introduction of new functional groups at positions alpha to the ring oxygen. However, these are specialized reactions and not part of the classical reactivity profile of the molecule. Under typical laboratory conditions, the oxane core remains inert, allowing for selective chemistry to be performed on the carboxylic acid and hydroxymethyl substituents.

Multi-Component Reactions and Cascade Transformations Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient in creating molecular complexity. wikipedia.org this compound is a valuable building block for MCRs due to its bifunctional nature. acs.orgacs.orgnih.gov

Ugi and Passerini Reactions: Isocyanide-based MCRs are particularly prominent. The Ugi four-component reaction typically involves a carboxylic acid, an amine, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce a bis-amide. nih.govrsc.orgacs.orgnih.gov The Passerini three-component reaction combines a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy amide. wikipedia.orgnih.gov

In both reactions, this compound can serve as the carboxylic acid component. The presence of the free hydroxyl group may either need to be protected prior to the reaction or could potentially participate in subsequent post-Ugi or post-Passerini transformations. The general schemes for these reactions are presented below, illustrating the potential incorporation of the title compound.

ReactionComponentsRole of this compoundGeneral Product Structure
Ugi ReactionCarboxylic Acid, Amine, Carbonyl, IsocyanideCarboxylic Acid Sourceα-acylamino amide
Passerini ReactionCarboxylic Acid, Carbonyl, IsocyanideCarboxylic Acid Sourceα-acyloxy amide

Cascade Transformations: The dual functionality of the molecule also allows for the design of cascade reactions. nih.govacs.orgnih.govacs.org For instance, after participating in an intermolecular reaction via its carboxylic acid group, the pendant hydroxyl group could be triggered to engage in a subsequent intramolecular cyclization, leading to complex polycyclic structures. Such planned reaction sequences are a cornerstone of modern synthetic strategy for building intricate molecular architectures from simple starting materials. researchgate.net

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 3 Hydroxymethyl Oxane 3 Carboxylic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution and the solid state. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

One-dimensional (1D) and two-dimensional (2D) NMR experiments are powerful tools for determining the complete chemical structure of 3-(hydroxymethyl)oxane-3-carboxylic acid.

¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show distinct signals for the protons of the oxetane (B1205548) ring, the hydroxymethyl group, and the acidic proton of the carboxyl group. The acidic proton typically appears as a broad singlet at a downfield chemical shift, often between 10-12 ppm. libretexts.org Protons on carbons adjacent to the oxetane oxygen and the carboxylic acid group will be deshielded, appearing in the 2-4.5 ppm range. libretexts.org The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbon of the carboxylic acid (around 170-185 ppm), the quaternary carbon at the 3-position, the carbons of the oxetane ring, and the hydroxymethyl carbon. libretexts.orgprinceton.edu

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For this compound, COSY would establish the connectivity between the protons at the C2 and C4 positions of the oxetane ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This technique would definitively assign the carbon signals for the C2, C4, and hydroxymethyl (-CH₂OH) groups by linking them to their respective proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's conformation and stereochemistry. For substituted oxetanes, NOESY can help determine the puckering of the ring and the relative orientation of the substituents. acs.org

Table 1: Predicted ¹H and ¹³C NMR Data and Key HMBC Correlations for this compound

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
-COOH10.0 - 12.0 (broad s)170 - 185-
C2-H₂~4.5 (m)~75C3, C4
C3-~50-
C4-H₂~4.5 (m)~75C2, C3
-CH₂OH~3.8 (s)~65C3
-CH₂OHVariable (broad s)--

Solid-State NMR Spectroscopy for Amorphous and Crystalline Forms

Solid-State NMR (ssNMR) spectroscopy is an indispensable technique for characterizing molecules in their solid form, providing information that is inaccessible through solution-state NMR. For this compound, ssNMR can be used to study crystalline polymorphs, amorphous solids, and co-crystals. It can identify differences in molecular conformation, packing arrangements, and intermolecular interactions, such as hydrogen bonding, in different solid forms. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples, revealing details about the distinct chemical environments of atoms within the crystal lattice.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

High-Resolution Mass Spectrometry (HRMS) provides extremely precise mass measurements, which are fundamental for determining the elemental composition of a molecule. Tandem mass spectrometry (MS/MS) is used to fragment ions, offering detailed structural information based on the resulting fragmentation patterns.

Accurate Mass Determination and Elemental Composition

HRMS analysis of this compound would provide a high-accuracy mass measurement of its molecular ion. For the chemical formula C₅H₈O₄, the theoretical exact mass is 132.0423 Da. An experimental HRMS measurement confirming this value within a few parts per million (ppm) would validate the elemental composition, distinguishing it from other potential isomers.

Fragmentation Pathway Analysis for Structural Confirmation

Tandem mass spectrometry (MS/MS) provides structural confirmation by analyzing the fragmentation pathways of the parent ion. The fragmentation of this compound is expected to be influenced by its functional groups: the oxetane ring, the carboxylic acid, and the alcohol. nih.gov

Common fragmentation pathways for cyclic ethers involve α-cleavage adjacent to the ether oxygen, leading to ring-opening. youtube.com Carboxylic acids typically undergo characteristic losses of water (M-18), the hydroxyl group (M-17), or the entire carboxyl group as COOH (M-45). libretexts.org The presence of both an ether and a carboxylic acid suggests a complex fragmentation pattern. Key fragment ions would likely arise from:

Loss of water (-18 Da): From the carboxylic acid and hydroxymethyl groups.

Loss of formaldehyde (B43269) (-30 Da): From the hydroxymethyl group and ring cleavage.

Loss of the carboxyl group (-45 Da): A common fragmentation for carboxylic acids. libretexts.org

Ring cleavage: Alpha-cleavage next to the ether oxygen is a characteristic fragmentation of ethers. nih.gov

Table 2: Predicted HRMS Fragmentation Data for this compound

Predicted m/zProposed Lost FragmentProposed Fragment Structure/Formula
132.0423-[C₅H₈O₄]⁺ (Molecular Ion)
114.0317H₂O[C₅H₆O₃]⁺
101.0239CH₂OH[C₄H₅O₃]⁺
87.0446COOH[C₄H₇O₂]⁺
71.0133COOH + H₂O[C₄H₄O]⁺

Vibrational Spectroscopy (FT-IR and Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups and provide information on molecular structure and bonding, particularly hydrogen bonding.

For this compound, the spectra would be dominated by features from the carboxyl and hydroxyl groups. Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state and in concentrated solutions, which significantly affects their vibrational spectra. researchgate.netpsu.edu

Key expected vibrational bands include:

O-H Stretching: A very broad and intense absorption band in the FT-IR spectrum, typically from 2500 to 3300 cm⁻¹, is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. spectroscopyonline.com The O-H stretch from the hydroxymethyl group would also appear in this region.

C=O Stretching: A strong, sharp absorption band around 1700-1730 cm⁻¹ is indicative of the carbonyl group in the hydrogen-bonded dimer. spectroscopyonline.com

C-O Stretching: The spectrum will contain C-O stretching vibrations from the carboxylic acid (1210-1320 cm⁻¹) and the oxetane ether (around 1000-1100 cm⁻¹). spectroscopyonline.comumanitoba.ca

O-H Bending: An out-of-plane O-H bend (wag) from the carboxylic acid dimer gives a characteristic broad band around 900-960 cm⁻¹. spectroscopyonline.com

Oxetane Ring Modes: The oxetane ring itself has characteristic ring puckering and deformation vibrations, though these may be harder to assign in a substituted molecule. umanitoba.caresearchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (FT-IR)
O-H stretch (Carboxylic acid dimer)2500 - 3300Strong, Very Broad
C-H stretch2850 - 3000Medium
C=O stretch (Dimer)1700 - 1730Strong
C-O stretch (Carboxylic acid)1210 - 1320Strong
C-O-C stretch (Oxetane)1000 - 1100Strong
O-H bend (out-of-plane)900 - 960Medium, Broad

Characterization of Functional Groups and Hydrogen Bonding

Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups present in this compound. The molecule's structure, featuring a carboxylic acid, a primary alcohol, and an oxane (tetrahydropyran) ring, gives rise to a distinct and interpretable IR spectrum.

The most prominent feature in the IR spectrum of a carboxylic acid is the extremely broad absorption band corresponding to the O–H stretching vibration, which typically spans from 2500 to 3300 cm⁻¹. ipb.ptspectroscopyonline.com This significant broadening is a direct consequence of strong intermolecular hydrogen bonding, which causes carboxylic acids to exist predominantly as cyclic dimers in the solid and liquid states, and often in concentrated solutions. nih.gov Superimposed on this broad O–H band are the sharper C–H stretching absorptions of the oxane ring and hydroxymethyl group. spectroscopyonline.com

The carbonyl (C=O) stretch of the carboxylic acid provides another key diagnostic peak, appearing as a strong, intense band. For saturated aliphatic carboxylic acids, this absorption is typically found between 1710 and 1760 cm⁻¹. ipb.pt The exact position is sensitive to the extent of hydrogen bonding; dimeric forms absorb around 1710 cm⁻¹, while free (monomeric) carboxyl groups, which are less common, absorb at higher wavenumbers (1760 cm⁻¹). ipb.pt

Further characteristic absorptions include the C–O stretching vibration of the carboxylic acid, which is coupled with O–H in-plane bending, resulting in bands in the 1210-1320 cm⁻¹ region. spectroscopyonline.comnih.gov The primary alcohol's O–H group also contributes to the spectrum, although its stretching vibration is often obscured by the much broader carboxylic acid O–H band. Additionally, a broad O–H wagging peak, characteristic of hydrogen-bonded carboxylic acids, can often be observed around 900-960 cm⁻¹. nih.gov The C-O stretching of the oxane ether linkage would be expected in the fingerprint region, typically around 1100 cm⁻¹.

The table below summarizes the expected characteristic IR absorption bands for this compound.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)IntensityCharacteristics
Carboxylic Acid O-HStretch2500-3300StrongVery Broad, due to H-bonding
Alcohol O-HStretch~3200-3600Medium-StrongBroad, often masked by acid O-H
Aliphatic C-HStretch2850-3000MediumSharp peaks on broad O-H band
Carboxylic Acid C=OStretch1710-1760StrongIntense, sharp
Carboxylic Acid C-OStretch1210-1320Medium
Oxane Ring C-O-CStretch~1100Strong
Carboxylic Acid O-HBend (Wag)900-960MediumBroad

This table presents illustrative data based on typical values for the respective functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy also confirms the presence of these functional groups. In ¹H NMR, the acidic proton of the carboxylic acid is highly deshielded and appears as a broad singlet at a characteristic downfield chemical shift, typically between 10 and 13 ppm. nih.gov The chemical shift of this proton is dependent on concentration and solvent due to variations in hydrogen bonding. acs.org The proton of the primary alcohol's hydroxyl group would also appear as a broad signal, which can be confirmed by D₂O exchange.

Conformational Analysis

The six-membered oxane ring of this compound is not planar and preferentially adopts a stable chair conformation to minimize steric and torsional strain. The two substituents at the C3 position, a hydroxymethyl group and a carboxylic acid group, can occupy either axial or equatorial positions. Conformational analysis, primarily accomplished using NMR spectroscopy in conjunction with computational methods, is essential to determine the most stable arrangement of these groups. acs.org

¹H NMR spectroscopy is a powerful tool for this purpose. The spatial relationship between protons on the oxane ring can be deduced from their vicinal coupling constants (³JHH). The magnitude of this coupling is dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship. In a chair conformation:

Axial-Axial (ax-ax) coupling: The dihedral angle is ~180°, resulting in a large coupling constant (typically 8-13 Hz).

Axial-Equatorial (ax-eq) coupling: The dihedral angle is ~60°, leading to a small coupling constant (typically 2-5 Hz).

Equatorial-Equatorial (eq-eq) coupling: The dihedral angle is also ~60°, resulting in a small coupling constant (typically 2-5 Hz).

By analyzing the multiplicity and coupling constants of the protons at C2 and C4, which are adjacent to the substituted C3 carbon, the orientation of neighboring protons can be determined, providing insight into the ring's conformation.

Furthermore, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide definitive evidence for the spatial proximity of atoms. A NOESY experiment detects through-space interactions between protons that are close to each other (< 5 Å), regardless of their bonding connectivity. For instance, a cross-peak between a proton on the hydroxymethyl group and an axial proton on the oxane ring would strongly suggest a specific conformational preference.

Quantum mechanical calculations are used to complement experimental NMR data by determining the relative energies of different possible conformers. acs.org These calculations can predict the most stable conformation and compute theoretical NMR parameters, which can then be compared with experimental values for validation. wikipedia.org

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

While spectroscopic methods provide information about molecular structure in solution, single-crystal X-ray crystallography offers an unambiguous and precise determination of the molecular structure in the solid state. mdpi.com This technique is indispensable for establishing the absolute stereochemistry of chiral centers and for visualizing intermolecular interactions that govern the crystal packing. mdpi.comyoutube.com

For this compound, which possesses a chiral center at the C3 position, X-ray diffraction analysis of a suitable single crystal can definitively determine its three-dimensional structure. The resulting electron density map allows for the precise placement of every atom in the molecule, providing accurate measurements of bond lengths, bond angles, and torsion angles. researchgate.net

Crucially, for a non-centrosymmetric crystal structure formed by a single enantiomer, the technique can determine the absolute configuration (R or S) of the C3 stereocenter. researchgate.net This is often achieved through the analysis of anomalous dispersion effects, summarized by the Flack parameter.

Moreover, X-ray crystallography provides unparalleled insight into the supramolecular architecture of the solid state. It directly visualizes the hydrogen-bonding network, showing how individual molecules interact with their neighbors. For this compound, one would expect to observe the characteristic hydrogen-bonded cyclic dimers between the carboxylic acid groups of adjacent molecules. Additionally, the hydroxyl group of the hydroxymethyl substituent can act as both a hydrogen bond donor and acceptor, potentially leading to more complex, three-dimensional hydrogen-bonding motifs that dictate the crystal packing.

Crystallographic ParameterDescriptionInformation Provided
Crystal System & Space GroupThe symmetry properties of the unit cell and the arrangement of molecules within it.Defines the fundamental packing symmetry of the crystal.
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions and angles of the repeating unit of the crystal lattice.Provides the size and shape of the basic building block of the crystal.
Atomic Coordinates (x, y, z)The precise position of each atom within the unit cell.Allows for the calculation of all bond lengths, bond angles, and torsion angles.
Absolute Configuration (Flack Parameter)A parameter used to determine the absolute stereochemistry of a chiral molecule.Unambiguously assigns the R or S configuration to the stereocenter at C3.
Hydrogen Bond GeometryDistances and angles of intermolecular hydrogen bonds.Details the specific interactions (e.g., acid-acid dimers, alcohol-acid chains) holding the crystal together.

This table describes the key parameters obtained from a single-crystal X-ray diffraction experiment.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Characterization

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are exceptionally sensitive to the stereochemistry of a molecule and are vital for characterizing the enantiomers of this compound. mdpi.com

Circular Dichroism (CD) measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. A CD spectrum consists of positive or negative peaks, known as Cotton effects, in the regions where the molecule possesses a chromophore (a light-absorbing group). For this compound, the carbonyl group of the carboxylic acid serves as the primary chromophore, which would be expected to exhibit a CD signal in the UV region. The sign and magnitude of the Cotton effect are directly related to the absolute configuration of the stereocenter at C3. Two enantiomers will produce mirror-image CD spectra.

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD curve shows a characteristic plain or anomalous curve, with the latter (a "Cotton effect curve") appearing in the absorption region of a chromophore.

For definitive assignment of absolute configuration, experimental CD and ORD spectra are often compared with spectra predicted by time-dependent density functional theory (TD-DFT) calculations for both the R and S enantiomers. A match between the experimental and a calculated spectrum provides strong evidence for the absolute configuration of the molecule.

A known challenge in applying chiroptical spectroscopy to carboxylic acids is their tendency to form aggregates via hydrogen bonding, which can significantly alter the observed spectra. arxiv.org To mitigate this, measurements may be performed in dilute solutions or after converting the carboxylic acid to a derivative, such as its sodium salt or an ester, to disrupt the strong dimeric interactions. More advanced techniques like Photoelectron Circular Dichroism (PECD) offer even greater sensitivity to molecular chirality. aps.org

Computational and Theoretical Studies of 3 Hydroxymethyl Oxane 3 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and inherent reactivity of a molecule. These methods, grounded in quantum mechanics, provide insights into molecular properties that are often difficult or impossible to measure experimentally. For 3-(Hydroxymethyl)oxane-3-carboxylic acid, density functional theory (DFT) and ab initio methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) would be suitable for these investigations. aip.orgnih.gov

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the electronic energy at various atomic arrangements to find the one with the minimum energy. aip.orgnih.gov For a flexible molecule like this compound, which contains a six-membered oxane ring and a rotatable hydroxymethyl group, conformational analysis is crucial.

The oxane ring is expected to adopt a chair conformation, similar to cyclohexane, to minimize steric and torsional strain. openochem.org The substituents—the carboxylic acid and hydroxymethyl groups—can be in either axial or equatorial positions. A systematic conformational search would be performed to identify all possible low-energy conformers. The relative energies of these conformers would be calculated to determine the most stable structure.

Hypothetical Optimized Geometric Parameters

The following table illustrates the kind of data that would be obtained from a geometry optimization of the most stable conformer of this compound, likely with both substituents in equatorial positions for steric reasons.

ParameterBond/AngleHypothetical Value
Bond LengthC-O (oxane ring)1.43 Å
C-C (ring)1.54 Å
C-COOH1.52 Å
C-CH2OH1.53 Å
C=O (carboxyl)1.21 Å
O-H (carboxyl)0.97 Å
O-H (hydroxyl)0.96 Å
Bond AngleO-C-C (oxane ring)109.5°
C-C-C (oxane ring)111.0°
O=C-OH (carboxyl)123.0°
Dihedral AngleC-O-C-C (oxane ring)-60.0°

Understanding the distribution of electrons within a molecule is key to predicting its reactivity. Natural Bond Orbital (NBO) analysis would be used to calculate the partial atomic charges, revealing the electron density on each atom. This information helps in identifying electrophilic and nucleophilic sites.

Frontier Molecular Orbital (FMO) theory is another powerful tool for predicting reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability.

Hypothetical Frontier Molecular Orbital Energies

OrbitalHypothetical Energy (eV)
HOMO-7.5
LUMO1.2
HOMO-LUMO Gap8.7

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the ESP map would likely show negative potential around the oxygen atoms of the carboxyl and hydroxyl groups and positive potential around the acidic hydrogen atom.

Computational Elucidation of Reaction Mechanisms and Transition States

Quantum chemical calculations are invaluable for studying the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify the transition states that connect reactants and products. The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy of the reaction.

For this compound, computational methods could be used to study reactions such as esterification, decarboxylation, or oxidation. By calculating the structures and energies of reactants, products, and transition states, the feasibility of different reaction pathways can be assessed.

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

To understand the behavior of this compound in a solvent, such as water, molecular dynamics (MD) simulations would be employed. nih.govbohrium.commdpi.com MD simulations model the movement of atoms and molecules over time, providing insights into solvation, intermolecular interactions, and conformational dynamics in solution. nih.govbohrium.commdpi.com

These simulations could reveal how the molecule interacts with solvent molecules through hydrogen bonding and other non-covalent interactions. The radial distribution function (RDF) can be calculated from the MD trajectory to quantify the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This would be particularly useful for understanding the hydration of the carboxylic acid and hydroxymethyl groups.

Prediction and Validation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structure.

Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.govd-nb.infouchicago.edu The predicted ¹H and ¹³C NMR spectra would be characteristic of the molecule's structure, and any significant deviations from experimental spectra could indicate the presence of different conformers or intermolecular interactions. nih.govd-nb.infouchicago.educhemaxon.com

Hypothetical Predicted ¹³C NMR Chemical Shifts

Carbon AtomHypothetical Predicted Chemical Shift (ppm)
COOH175.0
C-O (oxane)70.0
C-CH2OH65.0
C-C (oxane)35.0
CH2OH60.0

Vibrational frequencies, corresponding to the peaks in an infrared (IR) spectrum, can also be calculated. acs.orgnih.gov The calculated frequencies are typically scaled to account for anharmonicity and other systematic errors. The predicted IR spectrum would show characteristic peaks for the O-H, C=O, and C-O stretching vibrations. acs.orgnih.govechemi.com

Hypothetical Predicted Vibrational Frequencies

Vibrational ModeHypothetical Predicted Frequency (cm⁻¹)
O-H stretch (carboxylic acid)3400 (broad)
O-H stretch (hydroxyl)3350 (broad)
C-H stretch2950-2850
C=O stretch1710
C-O stretch1250-1050

Applications of 3 Hydroxymethyl Oxane 3 Carboxylic Acid in Advanced Organic Synthesis and Materials Science

Utilization as a Chiral Building Block in Stereoselective Synthesis

The C3 carbon of 3-(hydroxymethyl)oxane-3-carboxylic acid is a stereocenter. If the compound is resolved into its individual enantiomers, it can serve as a chiral building block for the synthesis of complex, enantiomerically pure molecules. Chiral tetrahydropyran (B127337) rings are significant structural motifs in numerous natural products with important biological activities. The use of enantiopure starting materials like the (R)- or (S)-enantiomers of this acid would allow for the transfer of chirality into a target molecule, which is a crucial strategy in modern pharmaceutical synthesis. For example, a versatile (S)-3-(hydroxymethyl)butane-1,2,4-triol building block has been synthesized and used for the stereoselective synthesis of N-homoceramides, demonstrating the utility of such chiral synthons. researchgate.net

Precursor for the Synthesis of Complex Heterocyclic Scaffolds

The dual functionality of this compound makes it an ideal precursor for creating more complex heterocyclic systems. The presence of both a nucleophilic hydroxyl group and an electrophilic carboxylic acid group within the same molecule allows for intramolecular reactions to form bicyclic structures, such as lactones (cyclic esters).

Furthermore, these functional groups can react independently. The carboxylic acid can be converted into other functional groups like amides, esters, or acid chlorides, while the hydroxyl group can be oxidized or converted into a leaving group for substitution reactions. This versatility enables its use in constructing a variety of heterocyclic scaffolds, including spirocyclic systems where two rings share a single atom. The synthesis of various heterocyclic compounds, such as quinoline (B57606) derivatives, often relies on the cyclization reactions of appropriately functionalized precursors. preprints.org

Table 1: Potential Heterocyclic Transformations

Starting Functional Group Reagent/Condition Resulting Functional Group/Scaffold
Carboxylic Acid & Hydroxyl Acid catalyst, heat Bicyclic lactone
Carboxylic Acid SOCl₂ Acid Chloride
Carboxylic Acid Amine, coupling agent Amide
Hydroxyl Oxidizing agent (e.g., PCC) Aldehyde

Integration into Polymeric Structures and Dendrimers

In materials science, bifunctional molecules like this compound are valuable as monomers for synthesizing polymers. The hydroxyl and carboxylic acid groups can undergo condensation polymerization to form polyesters, with the oxane ring becoming part of the polymer backbone. Such polymers are of interest for biomedical applications due to their potential biodegradability. mdpi.com

The structure of this compound is analogous to other monomers used to create hyperbranched polymers. For instance, 3-ethyl-3-(hydroxymethyl)oxetane is used to synthesize hyperbranched polyethers via ring-opening polymerization. nih.gov Similarly, this compound could be used to create highly branched polyesters or dendrimers, which are polymers with a well-defined, tree-like structure. These materials are investigated for applications in drug delivery, coatings, and adhesives. The versatility of carboxylic acids in polymer chemistry allows for the introduction of specific properties like hydrophilicity and reactivity into the final material. numberanalytics.com

Chemical Modification for the Preparation of Prodrug Design Strategies

A common strategy in pharmaceutical development is to modify a drug molecule to improve its properties, such as solubility or bioavailability, creating what is known as a prodrug. researchgate.net A prodrug is inactive until it is metabolized in the body to release the active drug. The carboxylic acid and hydroxyl groups of this compound are ideal "handles" for chemical modification in prodrug design. nih.gov

For example, a drug with a free amine or alcohol group could be covalently linked to the carboxylic acid of the oxane derivative via an ester or amide bond. This linkage could then be designed to be cleaved by enzymes in the body. The rationale for such a strategy is often to mask a polar group on a drug to enhance its absorption or to improve water solubility for formulation purposes. mdpi.comebrary.net The use of amino acids as moieties to create ester prodrugs is a well-established method to enhance drug properties like bioavailability and targeted delivery. mdpi.com

Table 2: Chemical Transformations for Prodrug Linkages

Functional Group on Drug Linkage to this compound Bond Type
Alcohol (-OH) Esterification with carboxylic acid Ester
Amine (-NH₂) Amidation with carboxylic acid Amide

Role in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding. The functional groups on this compound are capable of forming strong hydrogen bonds. The carboxylic acid group, in particular, is well-known to form stable hydrogen-bonded dimers with other carboxylic acid molecules. researchgate.net

The combination of a hydrogen bond donor (hydroxyl, carboxylic acid OH) and multiple hydrogen bond acceptors (the ether oxygen, the carbonyl oxygen, and the hydroxyl oxygen) allows for the formation of extended, ordered networks in the solid state. These self-assembly processes are fundamental to crystal engineering and the design of new materials with specific properties. Carboxylate ligands are highly versatile in coordination chemistry and have been widely used to construct metal-organic frameworks (MOFs), which are porous materials with applications in gas storage and catalysis. researchgate.net The specific geometry and functionality of this compound could be exploited to create novel supramolecular assemblies and coordination polymers.

Conclusion and Future Research Perspectives

Summary of Key Academic Contributions and Methodological Innovations

Direct academic contributions focusing exclusively on 3-(Hydroxymethyl)oxane-3-carboxylic acid are sparse in the current literature. However, the groundwork for its future investigation has been laid by significant methodological innovations in the synthesis of substituted tetrahydropyrans (THPs). The THP ring is a privileged scaffold found in numerous biologically active natural products and pharmaceuticals, driving the development of sophisticated synthetic strategies. uva.esguidechem.com

Key innovations applicable to the synthesis of this target molecule include:

Stereoselective Cycloetherification: Modern methods such as the Prins cyclization, intramolecular hydroalkoxylation, and oxa-Michael reactions have become powerful tools for constructing the THP ring with high stereocontrol. whiterose.ac.ukorganic-chemistry.org Chiral phosphoric acids, for instance, have been successfully employed as catalysts in asymmetric intramolecular oxa-Michael additions to yield enantiomerically enriched THPs. whiterose.ac.uk

Construction of Quaternary Centers: The synthesis of the 3,3-disubstituted pattern on the oxane ring is a notable challenge. Methodologies for the stereocontrolled creation of quaternary stereocenters on cyclic ethers, such as acid-catalyzed cyclizations of specifically designed allylsilyl alcohols, provide a viable pathway for accessing such complex structures. uva.es

Metal-Catalyzed Reactions: The formation of carbon-carbon bonds on a pre-existing tetrahydropyran (B127337) ring using metal-catalyzed cross-coupling reactions has also emerged as a viable strategy for creating complex substitution patterns. syr.edu

These advanced synthetic methods, while not yet applied to this compound, form the essential toolkit required to access and study this molecule.

Identification of Remaining Research Challenges and Knowledge Gaps

The primary challenge surrounding this compound is the fundamental lack of empirical data. Its potential can only be fully realized once critical knowledge gaps are addressed.

Key Research Gaps:

Validated Synthetic Routes: There are no established, optimized, or scalable synthetic routes reported for the title compound.

Stereochemical Control: The molecule possesses a chiral quaternary center at the C3 position. Methods for its enantioselective or diastereoselective synthesis have not been explored.

Reactivity Profile: The chemical reactivity of the compound is completely uncharacterized. The potential for intramolecular reactions (e.g., lactonization) and its behavior in polymerization or as a bifunctional linker remain unknown.

Physicochemical Properties: Fundamental data, including spectroscopic information, pKa values, solubility, and conformational analysis, are not available.

Biological and Material Applications: The compound has not been screened for any biological activity, nor have its properties as a monomer or chemical scaffold been investigated.

Proposed Future Research Directions for this compound

To unlock the potential of this compound, a structured research program is necessary. The following sections outline key directions that would build upon existing knowledge in synthetic and computational chemistry.

The foremost priority is the development of efficient and stereocontrolled synthetic pathways. Drawing from established methodologies for related structures, several routes could be investigated. nih.govresearchgate.net A comparative analysis of potential strategies is presented below.

Interactive Table: Proposed Synthetic Strategies
StrategyPrecursorsKey TransformationPotential AdvantagesKey Challenges
Intramolecular Oxa-Michael Addition Acyclic hydroxy-alkene with malonate ester functionalityBase- or acid-catalyzed cyclizationModular; potential for asymmetric catalysis. whiterose.ac.ukSynthesis of complex acyclic precursor.
Prins-Type Cyclization Homoallylic alcohol and a glyoxylic acid derivativeBrønsted or Lewis acid catalysisConvergent; builds complexity quickly. organic-chemistry.orgControl of stereoselectivity; potential for side reactions.
Ring-Closing Metathesis (RCM) Diallyl ether derivative with geminal ester and protected alcohol groupsGrubbs or Hoyveda-Grubbs catalystHigh functional group tolerance.Multi-step synthesis of the diene precursor.
Double Functionalization of Precursor Tetrahydropyran-3-oneSequential alkylation/addition reactionsUtilizes a simpler starting material.Steric hindrance at the C3 position; regioselectivity.

Once synthesized, a thorough investigation of its reactivity is crucial. This would involve studying the selective protection of the hydroxyl and carboxyl groups, exploring intramolecular cyclization to form the corresponding lactone, and examining its utility in esterification and amidation reactions.

In parallel with synthetic efforts, computational chemistry can provide invaluable insights, accelerating the discovery process by predicting properties and guiding experimental design. mdpi.comscirp.org

Interactive Table: Proposed Computational Studies
Modeling TechniqueProperty to InvestigateRationale and Potential Impact
Density Functional Theory (DFT) Molecular geometry, conformational analysis, pKa, bond energiesPredict the most stable 3D structure and chair conformation; understand the relative acidity and reactivity of functional groups.
Molecular Dynamics (MD) Simulations Solvation properties, intermolecular interactionsSimulate behavior in aqueous and organic solvents; predict how it might interact with other molecules or biological macromolecules. mdpi.com
Pharmacophore Modeling & Docking Potential biological targetsScreen the molecule's 3D structure against known protein binding sites to generate hypotheses for biological activity, guiding future in-vitro screening. researchgate.netnih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM) Reaction mechanisms and transition statesModel proposed synthetic reactions to predict feasibility, activation energies, and stereochemical outcomes, optimizing experimental conditions.

These in silico studies can efficiently map out the molecule's potential before significant resources are committed to laboratory synthesis and testing, representing a modern, resource-efficient approach to chemical research.

The unique bifunctional nature of this compound makes it a prime candidate for several applications in organic chemistry.

Polymer Chemistry: The presence of both an alcohol and a carboxylic acid makes it an ideal A-B type monomer for the synthesis of novel polyesters. The incorporation of the rigid tetrahydropyran ring into the polymer backbone could impart unique thermal and mechanical properties.

Medicinal Chemistry Scaffold: The THP moiety is a common feature in many approved drugs. guidechem.comchemicalbook.com This compound could serve as a versatile scaffold for the creation of libraries of new drug candidates through derivatization of its two functional groups.

Bifunctional Linkers: In the field of chemical biology, bifunctional molecules are used to link different molecular entities, such as in the design of PROTACs (Proteolysis Targeting Chimeras) or antibody-drug conjugates. nih.gov The defined stereochemistry and geometry of this compound could make it a valuable new linker.

By systematically addressing these proposed research avenues, the scientific community can fully elucidate the chemical nature and potential applications of this compound, transforming it from a chemical curiosity into a valuable tool for synthetic chemists.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.